molecular formula C9H12N2O2 B1490432 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-07-6

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1490432
CAS RN: 2098074-07-6
M. Wt: 180.2 g/mol
InChI Key: FBWFEPVOARVJID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule is part of the cycloalkanes family, which are cyclic hydrocarbons . This means that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . In the case of “3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”, the molecule likely contains a cyclopropyl group (a three-carbon ring) and a tetrahydropyrimidine ring (a six-membered ring with two nitrogen atoms).

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

Research on similar compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been conducted, focusing on their molecular structure and vibrational spectra. These studies utilize Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman) to analyze the compound's structure. Such research is crucial for understanding the physical and chemical properties of these compounds (Al-Abdullah et al., 2014).

Synthesis and Chemical Reactions

Another area of research is the synthesis of derivatives and their reactions with various electrophiles. Studies have been conducted on similar compounds, exploring their synthesis and subsequent reactions, which are fundamental for developing new compounds with potential applications in various fields (Mekuskiene & Vainilavicius, 2006).

Crystal Structure Analysis

Crystallography is another significant area of research. Studies have been conducted to determine the crystal structure of similar compounds, which is vital for understanding their molecular geometry and potential applications in material science (El‐Brollosy et al., 2012).

Electrocatalytic Applications

Research has also explored the electrocatalytic applications of related compounds. For instance, studies on the electrocatalytic cyclization of derivatives leading to the formation of spirobarbituric dihydrofurans suggest potential applications in catalysis and synthesis (Elinson et al., 2021).

properties

IUPAC Name

3-cyclopropyl-6-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-6-5-8(12)11(7-3-4-7)9(13)10-6/h5,7H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFEPVOARVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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